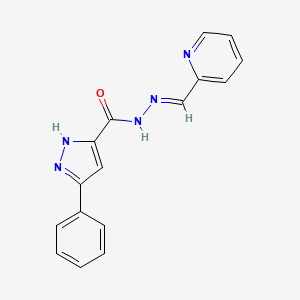

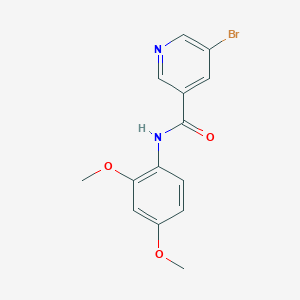

3-phenyl-N'-(2-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of pyrazole derivatives involves several key steps, including condensation, cyclization, and substitution reactions. A detailed analysis of the synthesis of similar compounds indicates that they can be synthesized through reactions involving hydrazides, aldehydes, and ketones in the presence of various catalysts and conditions to yield highly functionalized pyrazole derivatives (Aly et al., 2019).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives, including 3-phenyl-N'-(2-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide, has been extensively studied using various spectroscopic techniques and computational methods. These studies often employ density functional theory (DFT) to optimize the ground state geometry and electronic structure, facilitating a deeper understanding of the molecule's vibrational modes and reactivity properties (Pillai et al., 2017).

Chemical Reactions and Properties

Pyrazole derivatives engage in a variety of chemical reactions, reflecting their rich chemistry. These include nucleophilic substitution reactions, electrophilic additions, and cycloadditions, among others. The reactivity of these compounds is significantly influenced by the nature of substituents on the pyrazole ring, which can alter their electronic and steric properties, affecting their reactivity patterns and the types of reactions they can undergo (Karrouchi et al., 2020).

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in different domains. These properties can be tailored by modifying the pyrazole core or by introducing different substituents at specific positions on the ring. Studies have shown that modifications on the pyrazole ring can significantly impact these physical properties, which in turn affects the compound's application potential (Karrouchi et al., 2021).

Chemical Properties Analysis

The chemical properties of pyrazole derivatives, including their acidity, basicity, and reactivity towards various reagents, are influenced by the electronic nature of the substituents attached to the pyrazole ring. These properties are critical for their biological activity and their application in drug design and development. The introduction of electron-withdrawing or electron-donating groups can significantly alter these chemical properties, thereby influencing the compound's overall reactivity and application scope (Karrouchi et al., 2020).

properties

IUPAC Name |

3-phenyl-N-[(E)-pyridin-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N5O/c22-16(21-18-11-13-8-4-5-9-17-13)15-10-14(19-20-15)12-6-2-1-3-7-12/h1-11H,(H,19,20)(H,21,22)/b18-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VURBXHYPDBKJRE-WOJGMQOQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(2-chlorophenoxy)propyl]-2-(4-morpholinylmethyl)-1H-benzimidazole](/img/structure/B5611304.png)

![4-{[(4-biphenylyloxy)acetyl]amino}benzamide](/img/structure/B5611307.png)

![2-(2-{[4-(benzyloxy)phenoxy]acetyl}carbonohydrazonoyl)-4-methoxyphenyl acetate](/img/structure/B5611316.png)

![(1S*,5R*)-6-(cyclobutylmethyl)-3-{[6-(trifluoromethyl)-3-pyridinyl]methyl}-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5611322.png)

![4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B5611343.png)

![ethyl 4-(1H-naphtho[1,2-e][1,3]oxazin-2(3H)-yl)benzoate](/img/structure/B5611358.png)

![N-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclohexyl}-4-ethoxyaniline](/img/structure/B5611383.png)

![2-amino-4-(3-pyridinyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5611394.png)

![N-[(2R)-3,4-dihydro-2H-chromen-2-ylmethyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5611400.png)

![3-{(3R*,4S*)-4-(4-methylpiperazin-1-yl)-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperidin-3-yl}propan-1-ol](/img/structure/B5611405.png)